4-(1-Methylimidazol-2-yl)pyrrolidin-2-one
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Overview
Description
4-(1-Methylimidazol-2-yl)pyrrolidin-2-one is a compound that features a pyrrolidinone ring fused with a methylimidazole moiety
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine structure have been reported to interact with various biological targets .
Mode of Action
It’s known that the pyrrolidine ring, a common structure in many bioactive molecules, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Pyrrolidine derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this one is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a similar pyrrolidine structure have been associated with various biological activities, suggesting a range of potential effects .
Action Environment
The spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methylimidazol-2-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Methylimidazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The imidazole ring can participate in electrophilic substitution reactions, while the pyrrolidinone ring can undergo nucleophilic addition and substitution reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidinone ring can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions on the imidazole ring can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-(1-Methylimidazol-2-yl)pyrrolidin-2-one has a wide range of scientific research applications. In medicinal chemistry, it serves as a scaffold for the development of bioactive molecules with potential therapeutic properties . Its unique structure allows for the exploration of diverse pharmacophore spaces, making it valuable in drug discovery . Additionally, this compound is used in materials science for the synthesis of polymers and other advanced materials .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-(1-Methylimidazol-2-yl)pyrrolidin-2-one include other pyrrolidinone derivatives and imidazole-containing compounds. Examples include pyrrolidine-2-one, pyrrolidine-2,5-diones, and imidazole derivatives such as 1-methylimidazole .
Uniqueness: What sets this compound apart from similar compounds is its combined structural features of both the pyrrolidinone and imidazole rings. This dual functionality allows for a broader range of chemical reactions and biological activities, making it a versatile compound in both synthetic and medicinal chemistry .
Properties
IUPAC Name |
4-(1-methylimidazol-2-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-11-3-2-9-8(11)6-4-7(12)10-5-6/h2-3,6H,4-5H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMIGEZKUCMADF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CC(=O)NC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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